Cas no 102206-90-6 (5H-Pyrido[4,3-b]indol-3-amine,8-methyl-)

5H-Pyrido[4,3-b]indol-3-amine,8-methyl- structure
102206-90-6 structure
Product Name:5H-Pyrido[4,3-b]indol-3-amine,8-methyl-
CAS No:102206-90-6
MF:C12H11N3
MW:197.235841989517
CID:174599
PubChem ID:24844817
Update Time:2025-04-19

5H-Pyrido[4,3-b]indol-3-amine,8-methyl- Chemical and Physical Properties

Names and Identifiers

    • 5H-Pyrido[4,3-b]indol-3-amine,8-methyl-
    • 8-methyl-5H-pyrido[4,3-b]indol-3-amine
    • LogP
    • 3-Amino-8-methyl-5H-pyrido(4,3-b)indole
    • DTXSID50144761
    • 102206-90-6
    • 5H-Pyrido(4,3-b)indole, 3-amino-8-methyl-
    • Inchi: 1S/C12H11N3/c1-7-2-3-10-8(4-7)9-6-14-12(13)5-11(9)15-10/h2-6,15H,1H3,(H2,13,14)
    • InChI Key: RVSQTQWRHQIRPM-UHFFFAOYSA-N
    • SMILES: N1C2C=C(N)N=CC=2C2C=C(C)C=CC1=2

Computed Properties

  • Exact Mass: 196.0876
  • Monoisotopic Mass: 197.095297
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.334
  • Boiling Point: 472.8°C at 760 mmHg
  • Flash Point: 271°C
  • Refractive Index: 1.806
  • PSA: 54.7
  • LogP: 3.18790
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